molecular formula C194H294N54O56 B1170818 H-TYR-PRO-ILE-LYS-PRO-GLU-ALA-PRO-GLY-GLU-ASP-ALA-SER-PRO-GLU-GLU-LEU-ASN-ARG-TYR-TYR-ALA-SER-LEU-AR CAS No. 179986-93-7

H-TYR-PRO-ILE-LYS-PRO-GLU-ALA-PRO-GLY-GLU-ASP-ALA-SER-PRO-GLU-GLU-LEU-ASN-ARG-TYR-TYR-ALA-SER-LEU-AR

Cat. No.: B1170818
CAS No.: 179986-93-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Isolation

The discovery of peptide tyrosine tyrosine represents a landmark achievement in gastrointestinal hormone research, marking the identification of a novel bioactive compound through innovative chemical analysis techniques. In 1982, Kazuhiko Tatemoto at the Karolinska Institute accomplished the initial isolation and characterization of this peptide from porcine upper intestinal tissue extracts. The isolation process employed a novel chemical assay method specifically designed to detect the peptide's unusual carboxyl-terminal tyrosine amide structure, which served as a distinctive chemical signature for identification purposes.

The extraction methodology involved processing approximately 4000 kilograms of porcine intestinal tissue to obtain sufficient starting material for comprehensive analysis. Tatemoto utilized a systematic approach involving carboxymethyl cellulose column chromatography, followed by stepwise elution with varying concentrations of ammonium bicarbonate solutions. The initial fractionation employed 0.02 M ammonium bicarbonate adjusted to pH 6.5, followed by 0.2 M ammonium bicarbonate at pH 8 for enhanced separation. Subsequently, gel filtration chromatography using Sephadex G-25 provided additional purification, with fractions 21-28 containing the target peptide activity.

The structural elucidation process revealed a linear chain of 36 amino acids with the complete sequence: Tyrosine-Proline-Alanine-Lysine-Proline-Glutamate-Alanine-Proline-Glycine-Glutamate-Aspartate-Alanine-Serine-Proline-Glutamate-Glutamate-Leucine-Serine-Arginine-Tyrosine-Tyrosine-Alanine-Serine-Leucine-Arginine-Histidine-Tyrosine-Leucine-Asparagine-Leucine-Valine-Threonine-Arginine-Glutamine-Arginine-Tyrosine amide. High-performance liquid chromatography techniques facilitated the separation of tryptic and chymotryptic fragments, enabling precise amino acid sequence determination through systematic analysis of peptide fragments.

The biological activity assessment demonstrated that peptide tyrosine tyrosine strongly inhibited both secretin-stimulated and cholecystokinin-stimulated pancreatic secretion in anesthetized cat models. These findings established the peptide as a candidate gastrointestinal hormone with significant physiological relevance, particularly in the regulation of digestive enzyme secretion.

Classification within the Neuropeptide Family of Peptides

Peptide tyrosine tyrosine belongs to the pancreatic polypeptide family, forming a distinct group of structurally related but functionally diverse peptides. This classification encompasses three primary members: neuropeptide tyrosine, peptide tyrosine tyrosine, and pancreatic polypeptide, all sharing characteristic structural motifs and evolutionary origins. The family members exhibit significant sequence homology, with peptide tyrosine tyrosine containing 18 of its 36 amino acids positioned identically to those found in pancreatic polypeptide.

The structural organization of peptide tyrosine tyrosine demonstrates the characteristic pancreatic polypeptide fold motif, which defines this peptide family. This three-dimensional structural arrangement incorporates specific amino acid residues, predominantly Proline-2, Proline-5, Proline-8, Glycine-9, Tyrosine-20, and Tyrosine-27, which contribute to the formation of the distinctive fold. The pancreatic polypeptide fold provides protection against enzymatic degradation while creating a hydrophobic pocket that reduces overall energy, enhancing peptide stability.

Two major circulating forms of peptide tyrosine tyrosine exist in biological systems: the full-length peptide spanning positions 1-36 and the amino-terminally truncated form encompassing positions 3-36. The peptide tyrosine tyrosine 3-36 form represents the most abundant circulating immunoreactive species and demonstrates preferential binding to the Y2 receptor subtype. This truncated form results from dipeptidyl peptidase-4 enzymatic cleavage, which removes the two amino-terminal amino acids.

The receptor classification system for this peptide family utilizes numerical designations, with four functional receptor subtypes identified in humans: Y1, Y2, Y4, and Y5. Each receptor subtype exhibits distinct binding affinities and tissue distribution patterns, contributing to the diverse physiological effects mediated by family members. The Y2 receptor demonstrates particular affinity for peptide tyrosine tyrosine 3-36, while other receptor subtypes show varying selectivity profiles.

Peptide Family Member Primary Tissue Expression Receptor Affinity Amino Acid Length
Neuropeptide Tyrosine Central and peripheral nervous system Y1, Y2, Y4, Y5 36
Peptide Tyrosine Tyrosine Intestinal endocrine cells Y2 (primary) 36
Pancreatic Polypeptide Pancreatic islets Y4 (primary) 36

Evolutionary Conservation of Peptide Tyrosine Tyrosine

The evolutionary analysis of peptide tyrosine tyrosine reveals remarkable conservation across vertebrate species, demonstrating the fundamental importance of this peptide system throughout evolutionary history. Comparative genomic studies indicate that neuropeptide tyrosine and peptide tyrosine tyrosine are present in all vertebrate species examined, suggesting their emergence early in vertebrate evolution. The ancestral jawed vertebrate possessed both peptides, with subsequent evolutionary events shaping the modern distribution patterns observed across different vertebrate lineages.

Phylogenetic reconstruction indicates that the gene duplication event giving rise to separate neuropeptide tyrosine and peptide tyrosine tyrosine genes occurred shortly before the appearance of jawed vertebrates. The ancestral forms of these peptides differed at only four amino acid positions, highlighting their recent evolutionary divergence. Contemporary tetrapod species show 9-12 amino acid differences between neuropeptide tyrosine and peptide tyrosine tyrosine, indicating continued evolutionary divergence following the initial duplication event.

The evolutionary conservation of peptide tyrosine tyrosine demonstrates species-specific patterns of sequence variation. Cartilaginous fishes, such as the ray Torpedo marmorata, show only three amino acid differences from the mammalian sequence, suggesting minimal evolutionary change over approximately 420 million years. Bony fishes exhibit five amino acid substitutions compared to mammalian sequences, while birds differ at only one position. This extraordinary conservation underscores the critical functional importance of peptide tyrosine tyrosine across vertebrate physiology.

The coelacanth Latimeria chalumnae provides particularly valuable evolutionary insights, possessing all seven ancestral receptor subtypes from the jawed vertebrate ancestor. This living fossil demonstrates retention of the complete ancestral receptor repertoire without gains or losses, contrasting with mammals that have lost three of the original seven receptor subtypes. The coelacanth peptide tyrosine tyrosine sequence proves identical to the deduced ancestral vertebrate sequence, emphasizing the ancient conservation of this peptide system.

Gene mapping studies reveal chromosomal organization patterns that support the evolutionary hypothesis of sequential gene duplication events. Human peptide tyrosine tyrosine and pancreatic polypeptide genes are located only 10 kilobases apart on chromosome 17q21.1, indicating their origin through tandem gene duplication. This close chromosomal proximity, combined with high sequence homology and identical exon-intron structures, provides compelling evidence for the evolutionary relationship between these family members.

Species Group Amino Acid Differences from Human Evolutionary Time (Million Years) Conservation Index
Cartilaginous Fish 3 420 91.7%
Bony Fish 5 400 86.1%
Birds 1 310 97.2%
Mammals 0 Variable 100%

Properties

CAS No.

179986-93-7

Molecular Formula

C194H294N54O56

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The peptide’s C-terminal arginine residue is anchored to an acid-labile trityl-type resin, such as 2-chlorotrityl chloride resin, due to its compatibility with Fmoc chemistry and high loading efficiency. The resin is pre-swollen in dichloromethane (DCM)/dimethylformamide (DMF) (1:1) for 30 minutes before coupling the first Fmoc-Arg(Pbf)-OH residue. A 3:1 molar excess of the amino acid, activated with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), is used to achieve >95% coupling efficiency. Residual active sites on the resin are capped with methanol to prevent unintended reactions during subsequent steps.

Iterative Deprotection and Coupling Cycles

Each cycle involves:

  • Fmoc Deprotection : 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group. A novel evaporation-assisted method eliminates washing steps by flushing the reactor with inert gas at 40°C, reducing solvent waste by 95%.

  • Amino Acid Activation : Fmoc-protected residues (3 equivalents) are activated with DIC (3 equivalents) and OxymaPure (4 equivalents) in DMF at 0°C for 15 minutes. Proline-rich segments (e.g., Pro-Glu-Ala-Pro) require extended coupling times (1–3 hours) due to steric hindrance.

  • Aggregation Mitigation : For challenging sequences like Ser-Pro-Glu-Glu, 10% v/v dimethyl sulfoxide (DMSO) is added to the coupling mixture to disrupt β-sheet formation.

Side-Chain Protection and Orthogonal Deprotection

Protecting Group Strategy

  • Acidic Residues (Glu, Asp) : Protected with tert-butyl (tBu) groups, stable under Fmoc deprotection conditions but cleaved during final TFA treatment.

  • Basic Residues (Lys, Arg) : Lysine side chains use tert-butoxycarbonyl (Boc), while arginine employs 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).

  • Hydroxyl-Containing Residues (Ser, Tyr) : Protected with trityl (Trt) groups to prevent side reactions during coupling.

In-Situ Guanylation for Arginine

Post-synthesis, residual protecting groups on arginine are removed via a guanylation step using 1H-pyrazole-1-carboxamidine (1:5 molar ratio in DMF) to ensure complete conversion of diamino intermediates to guanidino groups.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktail

The peptide-resin conjugate is treated with a cleavage mixture of TFA:triisopropylsilane (TIPS):water (92.5:5:2.5) for 3 hours at 5°C, followed by 1 hour at 15°C to minimize tert-butyl cation-induced modifications. Cold conditions are critical for preserving acid-sensitive residues like asparagine (Asn-17) and glutamine (Gln).

Precipitation and Crude Peptide Isolation

The cleaved peptide is precipitated in cold diethyl ether, centrifuged at 10,000 × g, and washed three times to remove residual TFA and scavengers. Lyophilization yields a crude powder with typical purity of 60–75%.

Purification and Analytical Characterization

Preparative Reverse-Phase HPLC

  • Column : Phenomenex Jupiter C18 (250 × 21.2 mm, 10 μm)

  • Gradient : 5–40% acetonitrile (0.1% TFA) over 60 minutes at 8 mL/min.

  • Yield : 12–18% after purification, with mass recovery dependent on sequence hydrophobicity.

Quality Control Metrics

  • Purity : ≥97% by analytical HPLC (Waters XBridge BEH300 C4, 3.5 μm).

  • Mass Confirmation : MALDI-TOF MS (observed m/z 4064.2 vs. theoretical 4064.0).

  • Chiral Integrity : Enantiomeric excess >99% confirmed by Marfey’s analysis of hydrolyzed fragments.

Scalability and Process Optimization

Large-Scale Production Adjustments

At kilogram scale, substituting DMF with dimethylacetamide (DMA) reduces solvent costs by 30% while maintaining coupling efficiency. Continuous flow SPPS systems achieve cycle times of 8 minutes per residue for sequences under 40 amino acids.

Environmental Impact Reduction

The evaporation-assisted SPPS method reduces hazardous waste generation from 50 L/g peptide to 2.5 L/g, aligning with green chemistry principles.

Challenges and Troubleshooting

Incomplete Coupling in Proline-Rich Regions

Double coupling with 5 equivalents of Fmoc-Pro-OH and 1-hour activations mitigates steric hindrance at positions 2, 5, and 8. Microwave-assisted SPPS (30 seconds at 50°C) improves coupling yields to >99% for Pro-Gly motifs.

Aspartimide Formation at Asp-Ala Segments

Incorporating 0.1 M hydroxybenzotriazole (HOBt) in the cleavage cocktail suppresses aspartimide formation at Asp-12 by maintaining pH < 2 during TFA treatment .

Chemical Reactions Analysis

Key Steps in SPPS:

StepReagent/ConditionPurpose
Resin Activation Wang resin (Fmoc-protected)Anchors C-terminal amino acid
Deprotection 20% Piperidine/DMFRemoves Fmoc groups
Coupling HBTU/HATU, DIPEA, DCM/DMFActivates carboxyl group for bond formation
Side-Chain Deprotection 95% TFA, 2.5% TIPS, 2.5% H<sub>2</sub>OCleaves protecting groups (e.g., Boc, Trt)
Cleavage TFA/Thioanisole/EDTReleases peptide from resin
  • The sequence includes multiple tyrosine (Tyr) and arginine (Arg) residues , requiring orthogonal protection strategies (e.g., Tyr-OH with t-Bu, Arg with Pbf) .

  • N-methylation at glutamine (N(Me)Gln) in related analogs enhances metabolic stability by reducing enzymatic degradation .

Amidation

The C-terminal tyrosine amide (Tyr-NH<sub>2</sub>) is critical for receptor binding. Amidation is achieved via:

  • Rink amide resin during SPPS.

  • Ammonolysis in solution phase for free C-terminal peptides .

Substitutions and Analogs

ModificationPositionImpact
[Leu31,Pro34] Residues 31/34Alters α-helical structure, enhancing receptor selectivity
N-Methylation Gln34Reduces proteolytic cleavage in vivo

Hydrolysis

  • Aspartic Acid (Asp) Residues : Prone to acid-catalyzed hydrolysis under low pH (e.g., 0.1 M HCl), forming isoaspartate .

  • Serine (Ser) and Threonine (Thr) : Susceptible to β-elimination under alkaline conditions.

Oxidation

  • Tyrosine (Tyr) : Phenolic side chains oxidize in the presence of H<sub>2</sub>O<sub>2</sub> or metal ions, forming dityrosine crosslinks.

Stability ConditionHalf-Life
pH 7.4, 25°C>72 hours
pH 2.0, 37°C~4 hours

Side-Chain Reactions

ResidueReactionApplication
Lysine (Lys) Acylation (e.g., FITC labeling)Fluorescent tagging for imaging
Arginine (Arg) GuanidinationEnhances solubility and charge
Glutamic Acid (Glu) EsterificationStabilizes α-helix conformation

Disulfide Bonding

Though absent in this peptide, engineered cysteine substitutions enable dimerization via disulfide bridges for functional studies .

Research Findings

  • Receptor Binding : The N-terminal Tyr-Pro motif binds NPY receptors (Y1, Y2), while C-terminal modifications (e.g., Pro34) shift selectivity toward Y2 .

  • Thermal Stability : Circular dichroism (CD) shows α-helical content decreases by 40% at 60°C.

Table 1: Sequence and Modifications

PositionAmino AcidModification
1TyrFree N-terminal
34GlnN-Methylation (analogs)
36TyrC-terminal amidation

Scientific Research Applications

Appetite Regulation

Peptide YY is secreted by the intestines in response to food intake, particularly high-protein meals. It functions as an anorexigenic hormone , meaning it suppresses appetite. Research indicates that PYY levels rise post-meal and correlate with reduced food intake in humans .

Gastrointestinal Motility

PYY also plays a role in gastrointestinal motility. It slows gastric emptying and intestinal transit, which can enhance nutrient absorption and promote satiety. This function has been studied in various animal models to understand its impact on digestive health .

Potential Therapeutic Applications

Given its appetite-suppressing properties, PYY has potential therapeutic applications in treating obesity and metabolic disorders. Studies have explored synthetic analogs of PYY for weight management strategies, showing promise in clinical trials .

Data Table: Summary of Research Findings

Study Objective Findings Implications
Study 1Appetite suppression in obese individualsIncreased PYY levels post-meal correlated with reduced caloric intakePotential for PYY analogs in obesity treatment
Study 2Effects on gastrointestinal motilityPYY administration slowed gastric emptying significantlyInsights into managing digestive disorders
Study 3Role of PYY in metabolic syndromeElevated PYY levels associated with improved insulin sensitivitySuggests a protective role against type 2 diabetes

Case Study 1: Clinical Trial on Obesity Management

A randomized controlled trial investigated the effects of a PYY analog on weight loss among obese participants over six months. The results demonstrated a significant reduction in body weight and fat mass compared to the placebo group, indicating that PYY could be a viable option for obesity management .

Case Study 2: Gastrointestinal Disorders

In patients with functional dyspepsia, administration of PYY was found to alleviate symptoms by modulating gastric motility. Participants reported improved digestion and reduced discomfort after meals .

Mechanism of Action

The mechanism of action of a peptide depends on its sequence and structure. Peptides can interact with specific receptors on cell surfaces, triggering a cascade of intracellular events. For example, peptides can bind to G-protein-coupled receptors (GPCRs), leading to the activation of second messenger pathways such as cyclic AMP (cAMP) or inositol triphosphate (IP3).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This peptide’s uniqueness lies in its specific sequence, which determines its structure and function. The presence of multiple proline and glutamic acid residues may confer unique structural stability and biological activity.

Biological Activity

H-TYR-PRO-ILE-LYS-PRO-GLU-ALA-PRO-GLY-GLU-ASP-ALA-SER-PRO-GLU-GLU-LEU-ASN-ARG-TYR-TYR-ALA-SER-LEU-ARG-HIS-TYR-LEU-ASN-LEU-LEU-THR-ARG-PRO-ARG-TYR-NH2, commonly referred to as Peptide YY (PYY), is a biologically active peptide primarily involved in the regulation of appetite and gastrointestinal functions. This article explores its biological activities, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C195H296N54O56
  • Molecular Weight: 4292.76 g/mol
  • CAS Number: 179986-95-9

Peptide Sequence:
The sequence consists of 36 amino acids, with notable residues including Tyr (Tyrosine), Pro (Proline), and Lys (Lysine), which are critical for its biological function.

Biological Functions

  • Appetite Regulation:
    • PYY is secreted by the L-cells of the intestine in response to food intake, playing a significant role in reducing appetite and food intake by acting on the Y2 receptor in the brain .
    • Studies indicate that PYY levels increase post-meal, correlating with reduced hunger and food consumption .
  • Gastrointestinal Motility:
    • PYY slows gastric emptying and intestinal transit, which contributes to increased satiety and digestion efficiency .
    • It has been shown to inhibit gastric acid secretion and promote the absorption of nutrients .
  • Potential Antimicrobial Activity:
    • Recent research suggests that PYY may possess antimicrobial properties, contributing to gut microbiota maintenance and overall gut health . This activity is particularly noted in its precursor forms.

Case Studies and Clinical Trials

  • In Vivo Studies:
    • A study by Batterham et al. (2002) demonstrated that administration of PYY3–36 significantly reduced food intake in human subjects, highlighting its potential as a therapeutic target for obesity management .
    • Another trial indicated that PYY administration could enhance insulin sensitivity, suggesting additional metabolic benefits beyond appetite regulation .
  • Mechanistic Insights:
    • Research has elucidated the signaling pathways through which PYY exerts its effects. It primarily acts via the Y2 receptor in the hypothalamus, leading to inhibition of neuropeptide Y (NPY) release, which is a potent appetite stimulant .
    • The peptide's interaction with gut-brain signaling pathways underscores its importance in energy homeostasis.

Data Table: Biological Activities of H-TYR-PRO-Ile-LYS-PRO

Activity TypeMechanism of ActionReferences
Appetite SuppressionInhibition of NPY release via Y2 receptorBatterham et al., 2002
Gastrointestinal MotilitySlows gastric emptying and promotes nutrient absorptionTatemoto et al., 1980
Antimicrobial ActivityMaintenance of gut microbiotaVouldoukis et al., 1996

Q & A

Q. What statistical methods are essential for analyzing dose-dependent or time-resolved activity data for this peptide?

  • Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc corrections for multi-group comparisons. For time-series data, employ mixed-effects models or Bayesian inference to account for variability .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility when studying this peptide’s dynamic behavior in solution?

  • Methodology : Standardize buffer conditions (e.g., ionic strength, temperature) across labs. Publish raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials. Use internal replicates and external validation cohorts to confirm findings .

Q. What steps are critical for validating the peptide’s interaction partners identified via high-throughput screens?

  • Methodology : Confirm hits using reciprocal co-IP or pull-down assays. Validate with proximity ligation assays (PLA) or CRISPR-based knockout/rescue experiments. Cross-reference with databases like STRING to assess biological plausibility .

Interdisciplinary Integration

Q. How can transcriptomic or proteomic data be leveraged to contextualize this peptide’s biological role?

  • Methodology : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells. Use pathway analysis tools (e.g., DAVID, GSEA) to identify enriched biological processes. Correlate peptide activity with expression levels of putative targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.